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2-(4-bromo-2-formylphenoxy)-N-(3-methylisoxazol-5-yl)acetamide
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Description
2-(4-bromo-2-formylphenoxy)-N-(3-methylisoxazol-5-yl)acetamide is a useful research compound. Its molecular formula is C13H11BrN2O4 and its molecular weight is 339.14 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-bromo-2-formylphenoxy)-N-(3-methylisoxazol-5-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C13H11BrN2O4, with a molecular weight of 339.14 g/mol. Its structure includes a brominated phenoxy group and a methylisoxazole moiety, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-2-formylphenol with N-(3-methylisoxazol-5-yl)acetamide under controlled conditions. The reaction conditions, including temperature and solvents, play a crucial role in the yield and purity of the final product.
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial activity of this compound against various bacterial strains. For instance, it exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL across different strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 16 |
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against Candida species. In vitro tests indicated that it could inhibit fungal growth at concentrations similar to those effective against bacteria.
Anti-inflammatory Effects
The compound's anti-inflammatory properties were evaluated using various in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting its potential use in treating inflammatory diseases.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between this compound and its biological targets. The results indicated favorable binding affinities, suggesting that the compound could effectively interact with specific receptors involved in inflammation and microbial resistance.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound in a clinical setting. It was administered to patients with resistant infections, showing promising results in reducing bacterial load.
- Inflammation Model : In an animal model of acute inflammation, treatment with the compound significantly reduced edema and inflammatory markers compared to control groups.
Properties
Molecular Formula |
C13H11BrN2O4 |
---|---|
Molecular Weight |
339.14 g/mol |
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(3-methyl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C13H11BrN2O4/c1-8-4-13(20-16-8)15-12(18)7-19-11-3-2-10(14)5-9(11)6-17/h2-6H,7H2,1H3,(H,15,18) |
InChI Key |
AYANPZPPXQCBNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.